molecular formula C6H14ClNO B189878 2,2-Dimethylmorpholine hydrochloride CAS No. 167946-94-3

2,2-Dimethylmorpholine hydrochloride

Cat. No. B189878
Key on ui cas rn: 167946-94-3
M. Wt: 151.63 g/mol
InChI Key: BVVMNSNLWMCMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Dissolve 4-benzyl-2,2-dimethyl-morpholine (5.67 g, 27.6 mmol) in CH2Cl2 (50 mL) and add 1-chloroethyl chloroformate (4.60 mL, 42.2 mmol) while stirring at room temperature. After 4 h, concentrate the solution and treat the residue with MeOH (60 mL). Heat the mixture at 60° C. for 2 h, then concentrate again. Dissolve the residue in water (125 mL) and wash with tert-butyl methyl ether (125 mL). Concentrate the aqueous layer and dry the resulting residue at 80° C. under vacuum to give the title compound (3.91 g, 93%) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.52 (2H, br s), 3.75 (2H, m), 2.89-2.96 (4H, m), 1.25 (6H, s).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][C:10]([CH3:15])([CH3:14])[CH2:9]1)C1C=CC=CC=1.[Cl:16]C(OC(Cl)C)=O>C(Cl)Cl>[ClH:16].[CH3:14][C:10]1([CH3:15])[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution
ADDITION
Type
ADDITION
Details
treat the residue with MeOH (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture at 60° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate again
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in water (125 mL)
WASH
Type
WASH
Details
wash with tert-butyl methyl ether (125 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the aqueous layer
CUSTOM
Type
CUSTOM
Details
dry the resulting residue at 80° C. under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CC1(CNCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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